![molecular formula C21H21ClN2O5 B4012920 5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012920.png)
5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
The compound "5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one" is a complex organic molecule with potential for various applications due to its unique chemical structure. It belongs to the class of compounds known for their intricate molecular architecture, which allows for a wide range of chemical reactions and interactions.
Synthesis Analysis
The synthesis of similar complex polyheterocyclic compounds often involves sequential combinations of different reactants under specific conditions. For example, a related compound was synthesized through a microwave-assisted one-pot process involving 4-chlorobenzaldehyde among other components, yielding a 28% overall yield and characterized by NMR, FT-IR, and HRMS techniques (Islas-Jácome et al., 2023).
Molecular Structure Analysis
X-ray diffraction techniques are pivotal in determining the molecular and crystal structure of such compounds. For instance, the crystal structure analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed detailed molecular geometries and intermolecular interactions, providing insights into the structural characteristics of these compounds (Ramazani et al., 2019).
Chemical Reactions and Properties
Chemical reactions of such compounds often involve interaction with reagents like dichlorocarbene or aromatic amines, leading to the formation of diverse derivatives. These reactions are significant for the modification and functionalization of the compound, which can impact its chemical properties and potential applications (Yamagata et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Studies like single crystal X-ray structural analysis provide valuable data on these aspects, facilitating the prediction and optimization of the compound's physical properties (Ramazani et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are essential for determining the compound's functionality and suitability for specific applications. Detailed spectroscopic analysis and computational studies can reveal the nature of interactions within the molecule, aiding in the design of new compounds with desired properties (Singh et al., 2014).
properties
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c22-15-5-3-14(4-6-15)18-17(19(25)16-2-1-11-29-16)20(26)21(27)24(18)8-7-23-9-12-28-13-10-23/h1-6,11,18,26H,7-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVDXZWJSUNKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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